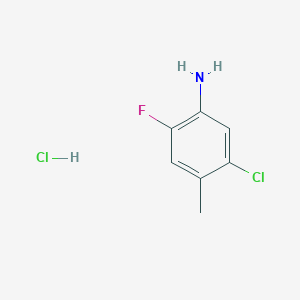

5-Chloro-2-fluoro-4-methylaniline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2-fluoro-4-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN.ClH/c1-4-2-6(9)7(10)3-5(4)8;/h2-3H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSOSHBFKONYJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the properties of 5-Chloro-2-fluoro-4-methylaniline hydrochloride?

A-Technical-Guide-to-5-Chloro-2-fluoro-4-methylaniline-hydrochloride

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

5-Chloro-2-fluoro-4-methylaniline hydrochloride is a halogenated aromatic amine, a class of compounds that serve as versatile building blocks in modern synthetic chemistry.[1] Its trifunctionalized benzene ring—bearing chloro, fluoro, and methyl groups, along with a protonated amino function—offers a unique combination of steric and electronic properties. These characteristics make it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the fields of pharmaceutical and agrochemical development.[2]

Aniline derivatives are foundational structures in drug discovery, prized for their ability to interact with biological targets.[3][4] However, the aniline moiety can be susceptible to metabolic breakdown in the liver, sometimes leading to toxic metabolites.[5] The specific halogenation and methylation pattern of this compound is designed to modulate these metabolic pathways, influence binding affinities, and enhance the overall pharmacological profile of the final active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and safe handling protocols, grounded in established scientific principles.

Chemical Identity and Physicochemical Properties

Nomenclature and Structure

The compound is systematically named according to IUPAC conventions, which precisely describe the location of each substituent on the aniline core.[1]

-

Systematic Name : this compound

-

Parent Compound : 5-Chloro-2-fluoro-4-methylaniline

-

CAS Number : 1263274-31-2[6]

The structure consists of a benzene ring substituted at position 1 with an amino group (protonated in the hydrochloride salt), a fluorine atom at position 2, a methyl group at position 4, and a chlorine atom at position 5. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is often advantageous for handling and in certain reaction conditions.

Physicochemical Data

The physical and chemical properties of a synthetic intermediate are critical for process development, determining factors such as reaction solvent choice, purification methods, and storage conditions. The data for this compound and its free base are summarized below.

| Property | Value (Hydrochloride Salt) | Value (Free Base) | Reference |

| Molecular Formula | C₇H₈Cl₂FN | C₇H₇ClFN | [6][9] |

| Molecular Weight | 196.05 g/mol | 159.59 g/mol | [7][9] |

| Physical Form | Solid (Typical) | Solid | [10] |

| Purity | >95% | >95% | [6][10] |

| Boiling Point | Not available | ~224-257 °C | [2][9] |

| Solubility | Enhanced solubility in polar solvents | Soluble in organic solvents (ethanol, ether, acetone), slightly soluble in water | [11] |

Note: Experimental data for the hydrochloride salt, such as melting and boiling points, are not widely published. The boiling point of the free base is provided as an estimate. The hydrochloride form is expected to have a higher melting point and greater solubility in aqueous media compared to the free base.

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted anilines like 5-Chloro-2-fluoro-4-methylaniline typically involves a multi-step sequence. The causality behind the chosen synthetic route is to introduce the substituents in a specific order to control regioselectivity, avoiding the formation of unwanted isomers.

A plausible synthetic pathway starts with a readily available nitrotoluene derivative. The process involves electrophilic aromatic substitution reactions (halogenation) followed by the reduction of the nitro group to an amine.

Caption: Conceptual workflow for the synthesis of 5-Chloro-2-fluoro-4-methylaniline HCl.

Expertise & Causality :

-

Nitro Group as a Director : The nitro group is a meta-director and strongly deactivating. Its presence and position are crucial for guiding the subsequent halogenation steps to the desired positions.

-

Reduction Step : The reduction of the nitro group is typically the final step before salt formation. Catalytic hydrogenation (e.g., using Palladium on carbon) or chemical reduction (e.g., with hydrazine hydrate) are common methods.[12] This transformation is robust and high-yielding.

-

Salt Formation : The conversion to the hydrochloride salt is achieved by treating the purified free base with hydrochloric acid in a suitable organic solvent. This step not only improves handling characteristics but also serves as a final purification step, as the salt often precipitates with high purity.

Analytical Characterization Protocols

Ensuring the identity and purity of this compound is paramount. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.[13][14]

Standard Protocol: Purity Determination by RP-HPLC

This protocol is a self-validating system for assessing the purity of the target compound and detecting process-related impurities.

Objective : To quantify the purity of this compound.

Instrumentation :

-

HPLC system with UV or Photodiode Array (PDA) detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]

Reagents :

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Reference Standard (this compound, >99% purity)

-

Sample to be analyzed

Methodology :

-

Mobile Phase Preparation : Prepare a mobile phase of Acetonitrile and Water (e.g., 70:30 v/v).[15] Degas the mobile phase prior to use.

-

Standard Preparation : Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of ~1.0 mg/mL.

-

Sample Preparation : Prepare the sample to be analyzed in the same manner as the standard.

-

Chromatographic Conditions :

-

Analysis : Inject the standard and sample solutions. Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area Percent method).

Caption: Standard experimental workflow for HPLC purity analysis.

Applications in Drug Discovery and Development

Halogenated anilines are crucial starting materials in medicinal chemistry. The specific substitution pattern of this compound is engineered to impart desirable properties to target molecules.

-

Modulation of pKa : The electron-withdrawing effects of the fluorine and chlorine atoms lower the basicity (pKa) of the aniline nitrogen. This can be critical for tuning a drug candidate's ionization state at physiological pH, affecting its solubility, cell permeability, and target binding.

-

Metabolic Blocking : The fluorine and chlorine atoms, particularly fluorine, can serve as "metabolic blockers." By placing a halogen at a site that would otherwise be susceptible to oxidative metabolism by cytochrome P450 enzymes, the metabolic stability and half-life of a drug can be significantly increased.[17]

-

Fine-Tuning Pharmacological Properties : Substituting aniline moieties allows medicinal chemists to optimize a compound's properties, potentially enhancing bioavailability, solubility, or receptor selectivity.[3]

-

Vector for Further Synthesis : The amino group is a versatile functional handle for building more complex structures through reactions like amide bond formation, sulfonylation, or reductive amination, making it a key intermediate for creating libraries of compounds for screening.

Safety, Handling, and Storage

Hazard Identification

Based on related compounds, this compound should be considered hazardous.

| Hazard Class | GHS Classification | Pictogram |

| Acute Toxicity | Category 3 or 4 (Oral, Dermal, Inhalation) | ☠️ or ❗ |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | ❗ |

| Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | ❗ |

| Carcinogenicity | May be suspected of causing cancer | हेल्थ हज़ार्ड |

Disclaimer: This table is based on data for structurally related aniline derivatives and should be used for guidance only.[18][20][21][22] A substance-specific risk assessment must be performed before handling.

Recommended Handling and PPE

-

Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[18] Ensure eyewash stations and safety showers are readily accessible.[19]

-

Personal Protective Equipment (PPE) :

First Aid and Exposure Measures

-

If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[18][20]

-

In Case of Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[18]

-

In Case of Eye Contact : Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[18]

-

If Swallowed : Do NOT induce vomiting. Rinse mouth with water and call a poison center or doctor immediately.[20][21]

Storage and Disposal

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[18] Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[18]

-

Disposal : Dispose of contents/container in accordance with local, regional, and national regulations. Do not allow to enter drains or the environment.

Conclusion

This compound is a highly functionalized chemical intermediate with significant potential in the synthesis of novel pharmaceuticals and other high-value chemical products. Its unique substitution pattern provides chemists with a tool to modulate the electronic and metabolic properties of target molecules. A thorough understanding of its physicochemical properties, analytical characterization, and stringent adherence to safety protocols are essential for its effective and safe utilization in research and development.

References

- CPAchem Ltd. (2024). Safety data sheet according to Regulation (EC) No 1907/2006, Article 31. CPAchem.

- Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Chloro-2-methylaniline. Fisher Scientific.

-

Hao, L., et al. (2021). Quantification of aniline and N-methylaniline in indigo. PubMed Central (PMC) - NIH. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. SIELC Technologies. Retrieved from [Link]

- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.

-

Oberhaensli, T., et al. (2019). Halogenated anilines as novel natural products from a marine biofilm forming microalga. PubMed. Retrieved from [Link]

- Thermo Fisher Scientific Chemicals, Inc. (2025). SAFETY DATA SHEET: 3-Fluoro-4-methylaniline. Thermo Fisher Scientific.

- Sigma-Aldrich Inc. (2026).

-

Thoreauchem. (n.d.). This compound-1263274-31-2. Thoreauchem. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-methylaniline hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Capot Chemical. (2013).

-

Cresset Group. (2024). Aniline replacement in drug-like compounds. Cresset Group. Retrieved from [Link]

-

ACS Publications. (2011). Novel Mechanism for Dehalogenation and Glutathione Conjugation of Dihalogenated Anilines in Human Liver Microsomes: Evidence for ipso Glutathione Addition. Chemical Research in Toxicology. Retrieved from [Link]

-

BioPartner UK. (2024). Cresset Blog: Aniline replacement in drug-like compounds. BioPartner UK. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. cresset-group.com [cresset-group.com]

- 4. biopartner.co.uk [biopartner.co.uk]

- 5. news.umich.edu [news.umich.edu]

- 6. This compound-1263274-31-2 - Thoreauchem [thoreauchem.com]

- 7. This compound [cymitquimica.com]

- 8. CAS: 1263274-31-2 | CymitQuimica [cymitquimica.com]

- 9. biosynth.com [biosynth.com]

- 10. 5-Chloro-4-fluoro-2-methylaniline | CymitQuimica [cymitquimica.com]

- 11. Page loading... [wap.guidechem.com]

- 12. 5-Chloro-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chromatogram Detail [sigmaaldrich.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

- 20. bg.cpachem.com [bg.cpachem.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. capotchem.com [capotchem.com]

5-Chloro-2-fluoro-4-methylaniline hydrochloride CAS number 1263274-31-2.

An In-depth Technical Guide to 5-Chloro-2-fluoro-4-methylaniline hydrochloride

This document provides a comprehensive technical overview of this compound (CAS No. 1263274-31-2), a substituted aromatic amine of significant interest in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this guide delves into the compound's structural characteristics, physicochemical properties, potential synthetic applications, and critical safety protocols. The narrative emphasizes the rationale behind its utility as a molecular building block and outlines the best practices for its handling and characterization.

Introduction and Chemical Identity

This compound is a halogenated aromatic amine hydrochloride salt.[1] Its structure is characterized by an aniline core substituted with chloro, fluoro, and methyl groups at specific positions, which imparts unique reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.[1][2] The hydrochloride form enhances the compound's stability and solubility in certain solvent systems compared to its free base form. Primarily utilized in scientific research, it serves as a versatile scaffold for constructing novel compounds in medicinal chemistry and materials science.[2][3]

Key Identifiers:

Caption: Chemical structure of this compound.

Physicochemical and Structural Properties

The specific arrangement of substituents on the aniline ring dictates the compound's physical and chemical behavior. The electron-withdrawing nature of the fluorine and chlorine atoms significantly influences the electronic properties of the aromatic system, affecting its reactivity in synthetic transformations.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1263274-31-2 | [4] |

| Molecular Formula | C₇H₈Cl₂FN | [4] |

| Molecular Weight | 196.05 g/mol | [3][5] |

| Purity | Typically >95% | [4][5] |

| Appearance | Solid (inferred from related compounds) | [6] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [7] |

Structural Analysis

The nomenclature "this compound" systematically describes the molecule's architecture based on IUPAC conventions.[1] The aniline amine group defines the primary carbon (C1). The substituents are then numbered accordingly around the benzene ring. This specific substitution pattern is critical for its function as a building block, offering multiple, distinct sites for further chemical modification. The hydrochloride salt form is achieved by protonating the basic amino group, which is a common strategy to improve the handling and stability of aniline derivatives.

Synthesis and Quality Control

Conceptual Synthetic Workflow

A plausible synthesis would begin with a polysubstituted nitrobenzene. The critical step is the selective reduction of the nitro group to an amine without disturbing the halogen and methyl substituents.

Caption: A conceptual workflow for the synthesis of a substituted aniline hydrochloride.

Causality in Synthesis:

-

Choice of Precursor: A correctly substituted nitrobenzene is essential as the nitro group serves as a reliable precursor to the aniline amine group.

-

Reduction Method: Catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst) or chemical reduction (e.g., using iron, tin, or zinc in acidic media) are standard methods. The choice depends on substrate compatibility, scalability, and desired purity. For instance, catalytic methods are often cleaner, while metal/acid reductions are robust and cost-effective.[8]

-

Salt Formation: The conversion to the hydrochloride salt is typically performed in the final step by treating the purified free base with hydrochloric acid (often as a solution in an organic solvent like ether or isopropanol). This step facilitates precipitation and isolation of a stable, crystalline solid.

Analytical Characterization and Quality Control

To ensure the identity, purity, and quality of the final product, a suite of analytical techniques is employed. Chemical suppliers often provide access to this data.[9]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any impurities or starting materials.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure by providing detailed information about the arrangement of atoms within the molecule.

-

Mass Spectrometry (MS): Verifies the molecular weight of the compound.

Applications in Research and Development

As a "versatile small molecule scaffold," this compound is primarily used as an intermediate in organic synthesis.[3] Its utility stems from the presence of multiple functional groups and substituents that can be selectively targeted in subsequent reactions.

Role as a Molecular Building Block: The amino group (-NH₂) is a versatile functional handle. It can undergo a wide range of chemical transformations, including:

-

Amide bond formation: Reacting with carboxylic acids or acyl chlorides to form amides, a common linkage in pharmaceuticals.

-

Diazotization: Conversion to a diazonium salt, which is a powerful intermediate for introducing a variety of other functional groups (e.g., -OH, -CN, other halogens) via Sandmeyer-type reactions.

-

N-alkylation and N-arylation: Forming more complex secondary or tertiary amines.

The halogen substituents (Cl and F) provide additional opportunities for modification, particularly through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are fundamental in modern drug discovery for building complex molecular architectures.

Caption: Role as a versatile intermediate in synthetic chemistry.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not detailed in the search results, data from structurally related chlorinated anilines provide a strong basis for hazard assessment and safe handling protocols. Aromatic amines as a class should be handled with care due to potential toxicity.[8]

Table 2: Hazard Identification and Precautionary Measures (Inferred)

| Category | Description |

| GHS Pictograms | GHS07 (Exclamation Mark), GHS08 (Health Hazard)[10] |

| Signal Word | Danger or Warning |

| Hazard Statements | Harmful if swallowed.[10] May cause cancer.[10] Causes skin and serious eye irritation.[11] May cause respiratory irritation.[11] |

| Precautionary Statements | Wear protective gloves, protective clothing, eye protection, and face protection.[10] IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[10] IF exposed or concerned: Get medical advice/attention.[10] Store locked up.[10] |

Experimental Protocols for Safe Handling

-

Engineering Controls: Always handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12]

-

Personal Protective Equipment (PPE):

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[12][13]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[10]

Conclusion

This compound, CAS No. 1263274-31-2, is a strategically substituted aromatic amine that holds significant potential as a molecular building block in synthetic chemistry. Its unique combination of reactive sites—the primary amine and halogen atoms—makes it a valuable precursor for the development of novel pharmaceuticals, agrochemicals, and materials. While its synthesis and application are specialized, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its effective and safe utilization in a research and development setting.

References

- AiFChem. (n.d.). 1263274-31-2 | this compound.

- Thoreauchem. (n.d.). This compound-1263274-31-2.

- BLD Pharm. (n.d.). 116759-33-2|4-Chloro-2-fluoro-5-methylaniline.

- CPAchem Ltd. (2024). Safety data sheet according to Regulation (EC) No 1907/2006.

- Benchchem. (n.d.). This compound | 1263274-31-2.

- BLD Pharm. (n.d.). 1263274-31-2|this compound.

- Thoreauchem. (n.d.). Products.

- CymitQuimica. (n.d.). CAS: 1263274-31-2.

- Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Chloro-2-methylaniline.

- Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Fluoro-4-methylaniline.

- CymitQuimica. (n.d.). 5-Chloro-4-fluoro-2-methylaniline.

- Sigma-Aldrich. (2026). SAFETY DATA SHEET.

- Capot Chemical. (2013). Material Safety Data Sheet: 3-Fluoro-4-methylaniline.

- CymitQuimica. (n.d.). This compound.

- Guidechem. (n.d.). 5-Chloro-2-methylaniline 95-79-4 wiki.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1263274-31-2 | this compound - AiFChem [aifchem.com]

- 3. This compound [cymitquimica.com]

- 4. This compound-1263274-31-2 - Thoreauchem [thoreauchem.com]

- 5. CAS: 1263274-31-2 | CymitQuimica [cymitquimica.com]

- 6. 5-Chloro-4-fluoro-2-methylaniline | CymitQuimica [cymitquimica.com]

- 7. 116759-33-2|4-Chloro-2-fluoro-5-methylaniline|BLD Pharm [bldpharm.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 1263274-31-2|this compound|BLD Pharm [bldpharm.com]

- 10. bg.cpachem.com [bg.cpachem.com]

- 11. capotchem.com [capotchem.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

Chemical structure of 5-Chloro-2-fluoro-4-methylaniline hydrochloride.

An In-Depth Technical Guide to the Chemical Structure of 5-Chloro-2-fluoro-4-methylaniline hydrochloride

Introduction

Substituted anilines are foundational building blocks in modern organic chemistry, serving as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The precise arrangement of different functional groups on the aniline core dictates the molecule's steric and electronic properties, thereby influencing its reactivity and suitability for specific applications. This guide provides a detailed examination of this compound, a polysubstituted aromatic amine. As a hydrochloride salt, it offers enhanced stability and solubility in aqueous media compared to its free base form, making it a more convenient precursor for subsequent synthetic transformations. This document, intended for researchers and drug development professionals, will elucidate the compound's structural features, physicochemical properties, a conceptual synthesis pathway, and essential safety protocols, grounded in authoritative sources.

Nomenclature and Structural Elucidation

The compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) conventions for substituted benzene derivatives.[1] The primary structure is an aniline core, with the amino group defining position 1 on the benzene ring. The substituents are located as follows: a fluorine atom at position 2, a methyl group at position 4, and a chlorine atom at position 5. The molecule is presented as a hydrochloride salt, where the amino group is protonated to form an anilinium cation, which is ionically bonded to a chloride anion.

-

Systematic Name: this compound[1]

-

Alternative Name: 5-Chloro-2-fluoro-4-methylbenzenamine hydrochloride[1]

The unique substitution pattern, featuring both electron-withdrawing halogens (Cl, F) and an electron-donating alkyl group (CH₃), creates a distinct electronic environment on the aromatic ring, which is pivotal for its reactivity in synthetic applications.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈Cl₂FN | [1][2] |

| Molecular Weight | 195.00 g/mol | [2] |

| Purity | >95% | [2] |

| Appearance | Solid | [3] |

| Parent Base CAS | 754821-90-5 | [1] |

Chemical Structure Visualization

The 2D chemical structure of this compound is depicted below. The diagram illustrates the spatial arrangement of the atoms and the formation of the anilinium hydrochloride salt.

Caption: 2D structure of this compound.

Conceptual Synthesis Pathway

The synthesis of halogenated anilines often involves the reduction of a corresponding nitroaromatic precursor. A plausible synthetic route to 5-Chloro-2-fluoro-4-methylaniline involves the catalytic reduction of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene. The resulting free aniline base is then treated with hydrochloric acid to precipitate the stable hydrochloride salt. This method is advantageous as the reduction of nitro groups is typically high-yielding and the starting materials are often accessible.

The workflow below illustrates this conceptual pathway.

Caption: Conceptual workflow for the synthesis of the target compound.

Analytical Characterization

To confirm the identity and purity of this compound, a combination of analytical techniques is employed.

-

High-Performance Liquid Chromatography (HPLC): This is a standard method for assessing the purity of the final compound.[1] The retention time of the main peak under specific column and mobile phase conditions indicates the compound's presence, while the peak area percentage is used to quantify its purity.

-

Mass Spectrometry (MS): MS is critical for confirming the molecular weight of the compound.[1] It provides a mass-to-charge ratio that should correspond to the calculated molecular weight of the protonated free base (C₇H₇ClFN).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure, confirming the positions of the hydrogen, carbon, and fluorine atoms on the aromatic ring.

Safety and Handling

Based on safety data sheets for the parent compound and its hydrochloride, this chemical is considered hazardous and requires careful handling in a controlled laboratory environment.

-

Hazards: The compound is harmful if swallowed.[4] Some related compounds are suspected of causing cancer.[5][6] It may also cause skin and serious eye irritation.[5][7]

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[4][8]

-

Handling: Avoid ingestion, inhalation, and contact with skin and eyes.[5][7] Use only in a well-ventilated area or under a chemical fume hood.

-

Storage: Keep the container tightly closed in a dry, well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[5] Store locked up.[4]

-

-

First Aid:

Applications in Research and Development

This compound is primarily used as a chemical intermediate in organic synthesis. Its multifunctional structure allows for a variety of chemical transformations, making it a valuable precursor for creating more complex molecules. Similar halogenated and methylated anilines are utilized in several industrial and research fields:

-

Pharmaceuticals: As a building block for the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of analgesics and anti-inflammatory drugs.[9]

-

Agrochemicals: Serves as an intermediate for pesticides.[10]

-

Dyes and Pigments: Used in the synthesis of azo dyes.[9]

-

Liquid Crystal Materials: Acts as a precursor for materials used in electronic displays.[11]

The specific substitution pattern of this compound offers a unique scaffold for medicinal chemists and material scientists to develop novel molecules with tailored biological or physical properties.

Conclusion

This compound is a well-defined chemical entity with a precise three-dimensional structure that dictates its chemical behavior. Its characterization through modern analytical methods confirms its identity and purity, while established synthesis routes allow for its reliable production. Its primary value lies in its role as a versatile intermediate for creating high-value molecules in the pharmaceutical and material science sectors. Due to its potential hazards, strict adherence to safety protocols is mandatory to ensure its responsible handling and use in advancing scientific research.

References

- This compound | 1263274-31-2. Benchchem.

- Safety d

- 5 - SAFETY D

- 4 - SAFETY D

- 5-Chloro-4-fluoro-2-methylaniline. CymitQuimica.

- SAFETY D

- This compound-1263274-31-2. Thoreauchem.

- material safety d

- 5-Chloro-2-methylaniline hydrochloride. PubChem.

- 2-CHLORO-4-FLUORO-5-METHYL ANILINE Formula. ECHEMI.

- 5-Chloro-2-Methylaniline CAS 95-79-4 for Organic Synthesis. Made-in-China.com.

- 4-Methylaniline hydrochloride. Chem-Impex.

Sources

- 1. This compound | 1263274-31-2 | Benchchem [benchchem.com]

- 2. This compound-1263274-31-2 - Thoreauchem [thoreauchem.com]

- 3. 5-Chloro-4-fluoro-2-methylaniline | CymitQuimica [cymitquimica.com]

- 4. bg.cpachem.com [bg.cpachem.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 5-Chloro-2-Methylaniline CAS 95-79-4 for Organic Synthesis - 5-Chloro-O-Toluidine and 5-Chloro-2-Methyl-Benzenamine [megawidechem.en.made-in-china.com]

- 11. echemi.com [echemi.com]

An In-Depth Technical Guide to 5-Chloro-2-fluoro-4-methylaniline Hydrochloride: Synonyms, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, halogenated anilines serve as pivotal building blocks for the synthesis of complex molecules with tailored electronic and steric properties. Among these, 5-Chloro-2-fluoro-4-methylaniline hydrochloride has emerged as a compound of significant interest, particularly as a key intermediate in the development of targeted therapeutics. This technical guide provides a comprehensive overview of this versatile scaffold, delving into its nomenclature, physicochemical properties, synthesis, and applications, with a focus on providing actionable insights for laboratory and industrial professionals.

Chemical Identity and Nomenclature

This compound is a substituted aromatic amine that is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) conventions. The structure features a benzene ring substituted with a chlorine atom at the 5-position, a fluorine atom at the 2-position, a methyl group at the 4-position, and an amino group at the 1-position. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a desirable characteristic for many synthetic and biological applications.

A comprehensive understanding of its various identifiers is crucial for accurate sourcing and regulatory compliance.

| Identifier | Value |

| Systematic Name | This compound |

| Synonyms | 5-Chloro-2-fluoro-4-methylbenzenamine hydrochloride |

| CAS Number | 1263274-31-2 |

| Molecular Formula | C₇H₈Cl₂FN |

| Molecular Weight | 196.05 g/mol |

| Parent Compound (Free Base) | 5-Chloro-2-fluoro-4-methylaniline |

| Parent Compound CAS | 1263275-21-3 |

| Parent Compound PubChem CID | 75482190 |

Table 1: Chemical Identifiers for this compound.

Physicochemical Properties

The unique substitution pattern of this compound imparts distinct physicochemical properties that are instrumental to its reactivity and utility in synthesis. The presence of both electron-withdrawing (chloro and fluoro) and electron-donating (methyl and amino) groups on the aromatic ring creates a nuanced electronic environment that influences its role in various chemical transformations.

| Property | Value |

| Appearance | Off-white to light brown crystalline solid |

| Solubility | Soluble in polar organic solvents such as methanol and DMSO. The hydrochloride salt exhibits increased water solubility compared to the free base. |

| Purity | Typically available in purities of >95% |

Table 2: General Physicochemical Properties.

Synthesis and Manufacturing

The synthesis of 5-Chloro-2-fluoro-4-methylaniline typically involves a multi-step process starting from commercially available precursors. A representative synthetic route is outlined below.

Experimental Protocol: Synthesis of 5-Chloro-2-fluoro-4-methylaniline

Step 1: Nitration of 4-Chloro-1-fluoro-2-methylbenzene

-

To a stirred solution of 4-chloro-1-fluoro-2-methylbenzene in concentrated sulfuric acid, cooled to 0-5 °C, add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-1-fluoro-5-methyl-2-nitrobenzene.

Step 2: Reduction of the Nitro Group

-

To a solution of 4-chloro-1-fluoro-5-methyl-2-nitrobenzene in a suitable solvent (e.g., ethanol or ethyl acetate), add a reducing agent such as tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

If using SnCl₂·2H₂O, heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the tin salts.

-

Filter the mixture and extract the filtrate with an organic solvent.

-

Wash the organic layer, dry, and concentrate to obtain crude 5-Chloro-2-fluoro-4-methylaniline.

-

Purify the crude product by column chromatography or recrystallization.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified 5-Chloro-2-fluoro-4-methylaniline free base in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

-

Slowly add a solution of hydrogen chloride in the same solvent or bubble dry hydrogen chloride gas through the solution.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Applications in Drug Discovery and Development

The structural motifs present in this compound make it a valuable precursor in the synthesis of biologically active molecules, particularly in the realm of kinase inhibitors for oncology. The presence and positioning of the halogen and methyl substituents can significantly influence the binding affinity and selectivity of the final drug candidate for its target protein.

Case Study: A Building Block for Kinase Inhibitors

Numerous patents in the pharmaceutical industry describe the use of substituted anilines, including structures related to 5-Chloro-2-fluoro-4-methylaniline, in the synthesis of inhibitors for various protein kinases implicated in cancer cell proliferation and survival. For instance, this aniline derivative can serve as a key fragment in the construction of ATP-competitive inhibitors that target the hinge region of the kinase domain.

The general synthetic strategy often involves a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction, where the amino group of 5-Chloro-2-fluoro-4-methylaniline displaces a leaving group on a heterocyclic core, or vice-versa.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons (which may be broad and exchangeable). The coupling patterns of the aromatic protons can provide information about the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon atoms attached to the electronegative fluorine and chlorine atoms exhibiting distinct chemical shifts.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is commonly used to assess the purity of this compound. A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol), with UV detection at a wavelength where the analyte has strong absorbance (typically around 254 nm).

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the compound.[1] Under electron ionization (EI), halogenated anilines typically show a prominent molecular ion peak.[1] The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the mass spectrum, providing further confirmation of the compound's identity.[2][3][4]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is advisable to consult the specific Safety Data Sheet (SDS) provided by the supplier.

-

General Hazards: Halogenated anilines can be toxic if inhaled, ingested, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique substitution pattern provides a scaffold for the development of novel compounds with specific biological activities. A thorough understanding of its chemical identity, properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

References

- BenchChem. (2025). Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS.

- Thoreauchem. This compound-1263274-31-2.

- ACS Publications. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.

- PubMed. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.

- Jariwala, F. B., & Attygalle, A. B. (2012). Electron Ionization Mass Spectrometry of Halogenated Anilines. LAP LAMBERT Academic Publishing.

- ACS Publications. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.

- Sigma-Aldrich. HPLC Analysis of Aniline Homologs on Discovery® C18.

- PrepChem.com. Synthesis of 5-Chloro-2-methylaniline.

- Guidechem. How is 5-Chloro-2-methylaniline synthesized?

- Google Patents. (2016).

- NIH. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades.

- ResearchGate. (2025). A simple, sensitive, and rapid reverse-phase high-performance liquid chromatography (RP-HPLC)

- SIELC Technologies. HPLC Method for Analysis of Aniline on Primesep 100 Column.

- Biosynth. 5-Chloro-4-fluoro-2-methylaniline | 1242339-43-0 | SZB33943.

- BLD Pharm. 1263274-31-2|this compound.

- Google Patents. (2017). US7419982B2 - Crystalline forms of 5-chloro-6-{2,6-difluoro-4-[3-(methylamino)propoxy]phenyl}.

- Google Patents. (2003). US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.

- Guidechem. How is 5-Chloro-2-methylaniline synthesized?

- Supporting Information.

- ChemicalBook. 5-Chloro-2-fluoroaniline synthesis.

- Google Patents. (2020). US 11358948 B2 (45)

- Made-in-China.com. 5-Chloro-2-Methylaniline CAS 95-79-4 for Organic Synthesis.

- Sigma-Aldrich. 5-Chloro-2-methylaniline for synthesis 95-79-4.

- PubChem. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260.

- PrepChem.com. Synthesis of 5-Chloro-2-methylaniline.

- GSRS. 5-CHLORO-2-METHYLANILINE HYDROCHLORIDE.

- ChemicalBook. 5-Chloro-2-methylaniline(95-79-4) 1H NMR spectrum.

- Thoreauchem. This compound-1263274-31-2.

- Google Patents. (2011). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.

- Google Patents. (2013). CN102993023A - Preparation method of mono-substituted para-chloroaniline.

Sources

An In-Depth Technical Guide to 5-Chloro-2-fluoro-4-methylaniline Hydrochloride: A Key Building Block for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Chloro-2-fluoro-4-methylaniline hydrochloride, a halogenated aniline derivative with significant potential in medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer insights into its synthesis, reactivity, and applications, empowering researchers to leverage its unique properties in their work.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted aromatic amine that presents as a valuable scaffold for chemical synthesis. Its structure, featuring a strategic arrangement of chloro, fluoro, and methyl groups on an aniline core, offers a unique combination of steric and electronic properties. The hydrochloride salt form enhances its solubility in aqueous media, a desirable characteristic for many experimental and industrial applications.[1]

| Identifier | Value | Source(s) |

| IUPAC Name | 5-chloro-2-fluoro-4-methylaniline;hydrochloride | PubChem |

| CAS Number | 1263274-31-2 | Thoreauchem[2] |

| Molecular Formula | C₇H₈Cl₂FN | Thoreauchem[2] |

| Molecular Weight | 196.05 g/mol | CymitQuimica |

Synthesis and Chemical Reactivity

A general and efficient method for the synthesis of the parent amine, 5-Chloro-2-methylaniline, involves the reduction of 4-chloro-2-nitrotoluene.[3][4][5] One patented method describes the use of a polysulfide in the presence of an ammonium salt, followed by distillation to yield the desired aniline.[1] Another approach involves catalytic hydrogenation.[6]

The formation of the hydrochloride salt is a straightforward acid-base reaction. Dissolving the free aniline base in a suitable solvent and treating it with hydrochloric acid would yield the hydrochloride salt, which can then be isolated by precipitation and filtration.[7]

The reactivity of this compound is primarily dictated by the aniline functional group. The amino group is a nucleophile and can undergo a variety of reactions, including acylation, alkylation, and diazotization. The presence of the electron-withdrawing chloro and fluoro groups decreases the basicity of the aniline nitrogen, which can influence its reactivity in certain reactions.

Applications in Drug Discovery and Materials Science

Halogenated anilines are crucial building blocks in the development of pharmaceuticals, particularly in the realm of kinase inhibitors for cancer therapy.[8][9][10][11][12] The specific substitution pattern of this compound makes it an attractive candidate for the synthesis of targeted therapeutics. The aniline moiety can serve as a key hydrogen bond donor/acceptor for interaction with the hinge region of kinase domains, a common binding motif for many inhibitors.[9] The chloro and fluoro substituents can modulate the compound's lipophilicity and metabolic stability, properties that are critical for drug efficacy and safety.[9]

While specific examples of drugs containing this exact molecule are not prevalent in the public domain, its structural motifs are found in numerous kinase inhibitors. For instance, the chloro- and fluoro-substituted aniline core is a key feature in many targeted therapies.

Beyond pharmaceuticals, the unique electronic properties conferred by the fluorine atom make this compound a candidate for use in the synthesis of functional polymers with enhanced thermal and chemical stability.

Spectroscopic and Analytical Characterization

A definitive set of spectroscopic data (NMR, FT-IR, Mass Spectrometry) for this compound is not widely published. However, chemical suppliers often provide such data upon request.[13] The following is an interpretation of the expected spectral characteristics based on the analysis of closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons. The aromatic protons will likely appear as a complex multiplet due to coupling with each other and with the fluorine atom. The methyl protons should appear as a singlet, and the amine protons as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the electron-donating and electron-withdrawing effects of the substituents.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will provide information about the functional groups present in the molecule. Key expected vibrational bands include:

-

N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the amine N-H bonds.

-

C-H stretching: Aromatic and aliphatic C-H stretching vibrations in the region of 2850-3100 cm⁻¹.

-

C=C stretching: Aromatic ring C=C stretching vibrations in the region of 1450-1600 cm⁻¹.

-

C-N stretching: Aromatic C-N stretching in the region of 1250-1350 cm⁻¹.

-

C-Cl stretching: A band in the region of 600-800 cm⁻¹ corresponding to the C-Cl bond.[14]

-

C-F stretching: A strong band in the region of 1000-1400 cm⁻¹ corresponding to the C-F bond.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and various fragment ions. The presence of chlorine will be evident from the characteristic M+2 isotope pattern, with the relative intensity of the M and M+2 peaks being approximately 3:1.[15][16] The fragmentation pattern will be influenced by the stability of the resulting carbocations and neutral losses. Common fragmentation pathways for anilines include the loss of HCN.[15]

Safety and Handling

As with all halogenated aromatic amines, this compound should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. While a specific toxicology profile is not available, related anilines are known to be toxic and may be carcinogenic.[5]

Conclusion and Future Outlook

This compound is a versatile and valuable building block for researchers in drug discovery and materials science. Its unique substitution pattern offers opportunities for the synthesis of novel compounds with tailored properties. As the demand for targeted therapeutics and advanced materials continues to grow, the importance of such specialized chemical intermediates is set to increase. Further research into the synthesis and applications of this compound is warranted to fully unlock its potential.

Visualizations

Synthesis Workflow

Sources

- 1. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents [patents.google.com]

- 2. This compound-1263274-31-2 - Thoreauchem [thoreauchem.com]

- 3. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. prepchem.com [prepchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 1263274-31-2|this compound|BLD Pharm [bldpharm.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.rsc.org [pubs.rsc.org]

A Technical Guide to the Core Characteristics of Halogenated Aromatic Amines

Introduction: A Duality of Function

Halogenated aromatic amines (HAAs) represent a class of organic compounds fundamental to numerous scientific disciplines, from materials science to medicinal chemistry. These molecules, characterized by one or more halogen atoms and at least one amino group attached to an aromatic ring system, are ubiquitous as synthetic intermediates for dyes, pesticides, and polymers.[1] However, their most impactful role in modern science is arguably within drug discovery and development, where the strategic introduction of halogens onto an aromatic amine scaffold can profoundly modulate a molecule's pharmacological profile.[2][3][4]

This guide provides an in-depth exploration of the core characteristics of HAAs. We will move beyond a simple recitation of properties to dissect the underlying electronic and structural principles that govern their behavior. For the researcher, scientist, or drug development professional, a deep understanding of the interplay between the amino group and the halogen substituent is critical for rational design, synthesis, and application of these versatile compounds. We will examine their unique physicochemical properties, chemical reactivity, pivotal role in medicinal chemistry, and the associated toxicological considerations that must accompany their use.

Physicochemical Properties: The Halogen's Electronic Tug-of-War

The defining characteristic of a halogen substituent on an aromatic ring is its dual electronic nature. This duality is the key to understanding the properties of HAAs.

-

Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density away from the aromatic ring through the sigma (σ) bond.[5] This is an electron-withdrawing effect that deactivates the ring towards electrophilic attack compared to unsubstituted benzene.

-

Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be donated into the aromatic pi (π) system.[6] This is an electron-donating effect that specifically increases electron density at the ortho and para positions.

For halogens, the inductive effect is stronger than the resonance effect, resulting in a net deactivation of the aromatic ring.[7][8] This makes HAAs less reactive in electrophilic aromatic substitution reactions than aniline itself. However, the resonance effect, though weaker, still dictates the regioselectivity, directing incoming electrophiles to the ortho and para positions.[5][6] This unique combination of being deactivating yet ortho, para-directing is a hallmark of halogen substituents.[6]

The amino group, in contrast, is a powerful activating group due to its strong +R effect, which overwhelmingly outweighs its -I effect.[7] In an HAA, these two substituents engage in an electronic tug-of-war, with the overall reactivity and properties of the molecule depending on the nature and position of the halogen(s).

Acidity/Basicity and Solubility

The electron-withdrawing nature of halogens decreases the electron density on the nitrogen atom of the amino group.[9] This makes the lone pair less available to accept a proton, thus decreasing the basicity of the amine compared to its non-halogenated counterpart. The effect is most pronounced with the halogen in the ortho position and diminishes at the meta and para positions.[9]

Generally, HAAs are low-melting solids or high-boiling liquids with limited solubility in water but good solubility in organic solvents.[10][11] The introduction of halogens, particularly fluorine, can significantly increase the lipophilicity (fat-solubility) of a molecule, a critical parameter in drug design.[2]

Table 1: Comparison of Physicochemical Properties of Aniline and Monochloroanilines

| Compound | pKa of Conjugate Acid | LogP (Octanol-Water) | Boiling Point (°C) |

| Aniline | 4.63 | 0.90 | 184 |

| 2-Chloroaniline | 2.65 | 1.89 | 209 |

| 3-Chloroaniline | 3.46 | 1.86 | 230 |

| 4-Chloroaniline | 4.15 | 1.83 | 232 |

Note: Data compiled from various sources. Values can vary slightly depending on experimental conditions.

The σ-Hole and Halogen Bonding

A crucial, non-covalent interaction that defines modern HAAs is the halogen bond . Contrary to what electronegativity alone would suggest, the halogen atom in an R-X bond (where X = Cl, Br, I) has an anisotropic distribution of electron density. This creates a region of positive electrostatic potential, known as a σ-hole , on the side of the halogen opposite the R-X covalent bond.[12][13]

This electropositive σ-hole can act as a Lewis acid, accepting electron density from a Lewis base (e.g., a lone pair on an oxygen or nitrogen atom, or the π-system of another aromatic ring).[14][15] This highly directional, attractive interaction is a halogen bond.[13][15] The strength of the halogen bond increases with the polarizability of the halogen, following the trend I > Br > Cl >> F.[15] Fluorine is generally not considered a halogen bond donor due to its low polarizability and high electronegativity.[16] The amine group within HAAs can, in certain contexts, act as a halogen bond acceptor.[17]

Caption: The Halogen Bond: A σ-hole interaction.

Chemical Reactivity and Synthesis

The reactivity of HAAs is a direct consequence of their electronic structure. Key reactions involve electrophilic substitution on the aromatic ring and reactions of the amine group itself.

Electrophilic Aromatic Substitution (EAS)

As discussed, the interplay between the activating amino group and the deactivating halogen governs EAS reactivity. Direct halogenation of anilines is often difficult to control and can lead to poly-substituted products and oxidation.[10][18] Therefore, a common synthetic strategy involves protecting the highly activating amino group as an amide (e.g., acetanilide). This moderates its activating strength, allowing for more controlled, regioselective halogenation, typically at the para position. The protecting group can then be easily removed by hydrolysis.

Experimental Protocol: Synthesis of p-Bromoacetanilide

This protocol demonstrates the controlled bromination of a protected aromatic amine.

-

Protection: Dissolve 10.0 g of aniline in 30 mL of glacial acetic acid and 30 mL of water. While stirring, add 12.0 mL of acetic anhydride. Stir vigorously for 10 minutes.

-

Precipitation: Pour the reaction mixture into 200 mL of ice-cold water to precipitate the acetanilide product.

-

Isolation: Collect the crude acetanilide by vacuum filtration, wash with cold water, and dry. Recrystallize from hot water to obtain pure acetanilide.

-

Bromination: Dissolve 5.0 g of the purified acetanilide in 20 mL of glacial acetic acid. In a separate flask, prepare a solution of 2.0 mL of bromine in 10 mL of glacial acetic acid.

-

Reaction: Slowly add the bromine solution to the stirred acetanilide solution over 15 minutes. The color of the bromine should discharge.

-

Product Isolation: After the addition is complete, stir for another 30 minutes, then pour the mixture into 400 mL of cold water. The p-bromoacetanilide will precipitate.

-

Purification: Collect the product by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and recrystallize from ethanol to yield the final product.

-

Deprotection (Optional): The resulting p-bromoacetanilide can be hydrolyzed back to p-bromoaniline by refluxing with aqueous HCl.

Synthesis Routes

Several key strategies are employed for the synthesis of HAAs.

Caption: Key synthetic pathways to HAAs.

-

Direct Halogenation: As described above, often requiring protection of the amine.[19][20]

-

From Diazonium Salts (Sandmeyer Reaction): Aromatic amines can be converted to diazonium salts, which are then displaced by a halide using a copper(I) salt catalyst. This is a versatile method for introducing Cl, Br, and I.[16]

-

Metal-Catalyzed Cross-Coupling: Modern methods like the Buchwald-Hartwig amination allow for the coupling of a dihalogenated aromatic compound with an amine in the presence of a palladium or nickel catalyst.[21]

Role in Drug Design and Development

The "privilege" of halogenation in medicinal chemistry is well-established, with nearly a third of drugs in clinical trials containing a halogen.[22] When applied to aromatic amines, this strategy offers powerful tools for lead optimization.

-

Enhanced Lipophilicity: Introducing halogens increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance oral bioavailability.[2]

-

Metabolic Blocking: Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. Placing a halogen (especially fluorine) at a metabolically "hot" position can block this pathway, increasing the drug's half-life and duration of action.[2][22]

-

Improved Target Affinity: Halogen bonds can serve as key interactions in a drug's binding pocket.[4] They are strong, directional, and can be more favorable than hydrogen bonds in certain environments, offering a valuable tool for improving binding affinity and selectivity.[16][23] For instance, a halogen atom can form a crucial bond with a backbone carbonyl oxygen in a protein's hinge region.[16]

Toxicology and Metabolic Activation

A critical aspect of working with HAAs is understanding their toxicity. Many aromatic amines are known or suspected carcinogens.[24][25][26] Their toxicity is not inherent to the parent molecule but arises from metabolic activation within the body, primarily in the liver.[1][27]

The key bioactivation step is the N-oxidation of the amino group by cytochrome P450 enzymes (particularly CYP1A2) to form an N-hydroxyarylamine.[27][28][29] This metabolite can be further converted, for example, by esterification, into a highly reactive electrophile like an arylnitrenium ion.[28] This reactive species can then form covalent adducts with nucleophilic sites in DNA and proteins, leading to mutations and initiating carcinogenesis.[27][29]

Caption: The metabolic activation of HAAs to carcinogens.

Due to these risks, stringent safety protocols, proper personal protective equipment (PPE), and appropriate disposal methods are mandatory when handling HAAs.[11][25] Their potential for environmental contamination, particularly of water and soil, also necessitates responsible stewardship.[1][11]

Conclusion

Halogenated aromatic amines are far more than simple substituted anilines. They are a class of molecules defined by a delicate balance of competing electronic effects that bestow upon them a unique and highly tunable set of characteristics. The ability of the halogen to modulate basicity, lipophilicity, metabolic stability, and reactivity, coupled with its capacity to engage in powerful halogen bonding, makes it an indispensable tool in the arsenal of the medicinal chemist. Simultaneously, the profound toxicological implications stemming from their metabolic activation demand a thorough and respectful understanding from the researchers who work with them. A comprehensive grasp of these core principles is essential for unlocking the full potential of HAAs while mitigating their inherent risks.

References

- Process for producing halogenated aromatic amine compound.

- Uncommon halogen bond motifs in cocrystals of aromatic amines and 1,4-diiodotetrafluorobenzene. RSC Publishing.

- The Amine Group as Halogen Bond Acceptor in Cocrystals of Aromatic Diamines and Perfluorin

- Physical and Chemical Properties of Arom

- A new method for preparing aromatic amines from halogenated aromatic hydrocarbons.

- Halogen bond. Wikipedia.

- Study of Aromatic Amine Inhibitors By Nuclear Magnetic Resonance. CORROSION.

- Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.

- Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry.

- Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis. AIMS Press.

- Amine Synthesis (A-Level Chemistry). Study Mind.

- THE SYNTHESIS OF β-HALOGEN

- An Explanation of Substituent Effects. Chemistry LibreTexts.

- Why Are Halogens Ortho Para Directors yet Deactiv

- Aromatic Amino and Nitro–Amino Compounds and Their Halogenated Derivatives.

- Application of Halogen Bond in Drug Discovery. PharmaBlock.

- Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.

- Enzymatic Synthesis of Halogen Derivatives of Aromatic Amino Acids Labeled with Hydrogen Isotopes.

- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

- Halogen bonding (X-bonding): A biological perspective.

- The Halogen Bond. Chemical Reviews.

- Reactions of halogenated aromatic aldehydes with alkyl amines.

- Aromatic Amines : An Assessment of the Biological and Environmental Effects.

- Transamination and deamination of halogenated arom

- Amination of Aromatic Halides and Exploration of the Reactivity Sequence of Aromatic Halides. The Journal of Organic Chemistry.

- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

- Mechanism of action of toxic halogenated aromatics.

- New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Organic and Biomolecular Chemistry.

- Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development.

- The impact of aromatic amines on the environment: risks and damages. PubMed.

- Metabolic activation of arom

- Aromatic Amines pharmaceutical Organic chemistry 2. SlideShare.

- Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies.

- Halogenase engineering and its utility in medicinal chemistry.

- Chemical Properties of Aromatic Amines: Reactions & Applic

- INTERACTIONS OF HALOGENS WITH AMINES. CORE.

- Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.

- GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES 1. Metabolic Activation.

- Metabolism of aromatic amines by prostaglandin H synthase.

- Aromatic Halogenation. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- Spectroscopic Properties of Amines. Chemistry LibreTexts.

- Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. Shimadzu.

- Aromatic Halogen

- spectrophotometric determination of some aliphatic and aromatic amines using p-chloranilic acid reagent by charge transfer reaction.

Sources

- 1. The impact of aromatic amines on the environment: risks and damages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis [wisdomlib.org]

- 3. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use [ouci.dntb.gov.ua]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Why Are Halogens Ortho Para Directors yet Deactivators? - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. content.ampp.org [content.ampp.org]

- 10. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Halogen bonding (X-bonding): A biological perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Uncommon halogen bond motifs in cocrystals of aromatic amines and 1,4-diiodotetrafluorobenzene - CrystEngComm (RSC Publishing) DOI:10.1039/C6CE01703G [pubs.rsc.org]

- 15. Halogen bond - Wikipedia [en.wikipedia.org]

- 16. namiki-s.co.jp [namiki-s.co.jp]

- 17. The Amine Group as Halogen Bond Acceptor in Cocrystals of Aromatic Diamines and Perfluorinated Iodobenzenes - ProQuest [proquest.com]

- 18. Chemical Properties of Aromatic Amines: Reactions & Applications [pharmacareerinsider.com]

- 19. 22.5 Aromatic Reactions – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. EP1405842A1 - Process for producing halogenated aromatic amine compound - Google Patents [patents.google.com]

- 22. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 27. Metabolic activation of aromatic amines and azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 29. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

Aniline Derivatives in Modern Chemical Synthesis: A Technical Guide for Advanced Research and Development

Abstract

Aniline and its derivatives represent a cornerstone of modern organic synthesis, serving as indispensable building blocks and versatile intermediates across a spectrum of industries, most notably in pharmaceuticals, agrochemicals, and materials science.[1][2][3] Their unique electronic properties and reactivity make them ideal precursors for a vast array of complex molecular architectures.[4][5] This guide provides an in-depth exploration of the synthesis, functionalization, and characterization of aniline derivatives. We will delve into both classical and contemporary synthetic methodologies, from foundational nitration-reduction sequences to state-of-the-art transition-metal-catalyzed C-N bond formations and direct C-H functionalization. The narrative emphasizes the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed protocols, comparative data, and safety considerations are integrated to create a self-validating and authoritative resource for laboratory application.

The Aniline Core: A Privileged Scaffold in Synthesis

The aniline scaffold, consisting of an amino group attached to a benzene ring, is a prototypical aromatic amine.[6][7] Its significance in synthesis stems from two key features: the nucleophilicity of the amino group and the activated nature of the aromatic ring. The lone pair of electrons on the nitrogen atom delocalizes into the benzene ring, increasing its electron density and making it highly susceptible to electrophilic substitution reactions, predominantly at the ortho and para positions.[7] This inherent reactivity is the foundation for its widespread use as a precursor for essential medicines, including analgesics, antibiotics, and oncology agents.[2][4][5][8][9]

The versatility of aniline allows for a wide range of chemical modifications, enabling chemists to craft diverse compounds with specific therapeutic actions.[8] Historically, acetanilide, an early derivative, was a pioneering synthetic analgesic, paving the way for the development of safer and more effective drugs like paracetamol (acetaminophen).[4][8] Today, the aniline moiety is a ubiquitous feature in numerous top-selling pharmaceuticals.[2]

Caption: Core reactivity sites of the aniline molecule.

Synthetic Methodologies: From Classical Routes to Modern Catalysis

The selection of a synthetic route to a target aniline derivative is a critical decision that influences yield, purity, cost, and environmental impact.[10] The choice often involves a trade-off between reaction scope, functional group tolerance, and the mildness of reaction conditions.[10]

Classical Approach: Nitration and Reduction

The most traditional and widely used method for preparing simple anilines involves a two-step process: the nitration of an aromatic ring followed by the reduction of the resulting nitro group.[7][11][12]

-

Nitration: The aromatic precursor is treated with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro (-NO₂) group onto the ring.[11]

-

Reduction: The nitro group is then reduced to an amino (-NH₂) group. A variety of reducing agents can be employed, and the choice depends on the presence of other functional groups in the molecule.[11]

-

Catalytic Hydrogenation: Using H₂ gas with a metal catalyst (e.g., Palladium, Platinum, Nickel) is highly efficient but can also reduce other groups like alkenes or remove halides.[11][13]

-

Metal/Acid Reduction: Reagents like iron (Fe) or tin (Sn) in acidic media (e.g., HCl or acetic acid) are milder and more chemoselective, preserving other reducible functional groups.[11]

-

Stannous Chloride (SnCl₂): This is another mild reducing agent, often used in an alcohol solvent like ethanol.[11]

-

Modern C-N Bond Forming Reactions

In recent decades, transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of anilines, offering milder conditions and broader substrate scope compared to classical methods.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples an aryl halide or triflate with an amine. It is one of the most powerful and versatile methods for forming C-N bonds, tolerating a wide range of functional groups.[10][14][15]

-

Ullmann Condensation: A copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol. While requiring higher temperatures than palladium-catalyzed methods, it remains a valuable and cost-effective alternative.[10][14][15]

-

Chan-Lam Coupling: This copper-catalyzed method couples an amine with an arylboronic acid, offering an alternative set of starting materials and reaction conditions.[15]

Table 1: Comparative Overview of Key Synthetic Methods

| Synthetic Method | Typical Catalyst / Reagent | Key Advantages | Key Limitations |

| Catalytic Reduction | H₂, Pd/C, PtO₂, Raney Ni | High yield, clean reaction, scalable | Can reduce other functional groups (alkenes, alkynes), requires specialized equipment (hydrogenator)[10][11] |

| Buchwald-Hartwig | Pd(OAc)₂, P(t-Bu)₃ (or other ligands) | Excellent functional group tolerance, broad scope, mild conditions | Cost of palladium catalyst and ligands, sensitivity to air/moisture[10][14] |

| Ullmann Condensation | CuI, Cu₂O | Cost-effective catalyst, suitable for large-scale synthesis | Often requires high temperatures, narrower substrate scope than Pd-methods[10][14] |

Direct C-H Functionalization: The Next Frontier

Directly converting a C-H bond on the aniline ring to a C-C or C-heteroatom bond is a highly atom-efficient strategy that avoids the need for pre-functionalized starting materials.[16][17] The primary challenge is controlling regioselectivity. The inherent electronic bias of the aniline ring favors ortho and para substitution.[7] However, recent advances in catalysis allow for selective functionalization at all three positions.

-

Ortho-Functionalization: Often achieved using a directing group on the nitrogen atom that coordinates to a metal catalyst (e.g., Pd, Rh, Ru), bringing it into proximity with the ortho C-H bond.[2]

-

Meta-Functionalization: This is more challenging due to the lack of inherent reactivity at the meta position. Specialized directing groups and templates have been developed that create a macrocyclometallic intermediate to achieve meta-selectivity.[16][18][19]

-

Para-Functionalization: Can be achieved through catalyst control, such as using specific Pd/S,O-ligand systems that override the typical ortho-directing effects.[17][20]

Caption: Regioselective C-H functionalization strategies.

Experimental Protocols: From Synthesis to Characterization

A successful synthesis is validated by rigorous purification and unambiguous characterization. The following protocols provide standardized, reproducible workflows.

Protocol 1: Catalytic Reduction of 4-Nitroanisole to 4-Methoxyaniline

This protocol illustrates a classic, high-yielding method for aniline synthesis from a nitro precursor.[10]

Causality: The choice of Palladium on carbon (Pd/C) as a catalyst is due to its high activity and efficiency in reducing aromatic nitro groups. Ethanol is a suitable solvent that dissolves the starting material and is compatible with the hydrogenation conditions. The hydrogen balloon provides a simple and safe source of H₂ for a lab-scale reaction.

-

Setup: In a round-bottom flask, dissolve 4-nitroanisole (1.0 eq) in ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (5-10 mol%) to the solution.

-

Hydrogenation: Secure a balloon filled with hydrogen gas to the flask and purge the flask with hydrogen.

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 4-methoxyaniline.

-

Purification: The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Workflow for Characterization of a Synthesized Aniline Derivative